
4-tert-butyl-N-(3-chloropropanoyl)benzamide
Übersicht
Beschreibung
4-tert-butyl-N-(3-chloropropanoyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C14H18ClNO2 and a molecular weight of 267.75 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a tert-butyl group at the 4-position and a 3-chloropropanoyl group attached to the nitrogen of the amide .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
One study focused on synthesizing and characterizing ortho-linked polyamides with main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine) connected to 4-tert-butylcatechol. These polyamides exhibited noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao et al., 2000).
Medicinal Chemistry
Another research area explores the synthesis of derivatives for pharmaceutical applications, such as the discovery and structure-activity relationship (SAR) study of benzamide derivatives acting as farnesoid X receptor (FXR) antagonists. These studies aimed at improving the potency and stability of the compounds for therapeutic use (Song et al., 2015).
Anticancer Research
Research into the synthesis and virtual screening of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate highlights the compound's potential in drug discovery. This particular study investigated the compound's interaction with ribonucleotide reductase enzymes, indicating a favorable binding affinity and suggesting a mechanism for its anticancer activity (Ruswanto et al., 2021).
Chemical Synthesis Methodology
Further investigations into the palladium-catalyzed synthesis of 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides via tert-butyl isocyanide insertion illustrate the compound's role in developing novel chemical synthesis methodologies. This approach enables the efficient creation of complex molecules for various applications (Wang et al., 2015).
Fluorescence Chemosensor
A study on the development of a fluorescence chemosensor for selective detection of Ba2+ ions based on a phenoxazine derivative further exemplifies the compound's utility in analytical chemistry. The chemosensor showed high selectivity and sensitivity for Ba2+ detection, indicating potential applications in environmental monitoring and bioimaging (Ravichandiran et al., 2019).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(3-chloropropanoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)11-6-4-10(5-7-11)13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRIDTIDXGKTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


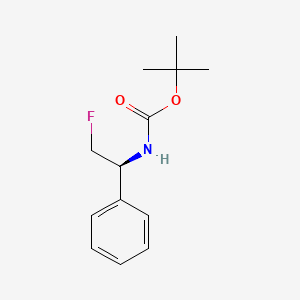
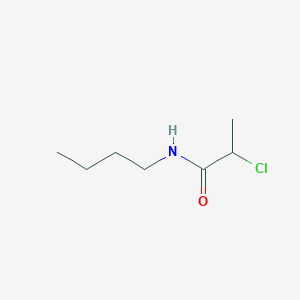
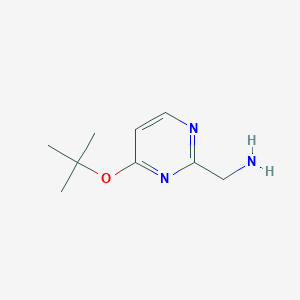
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
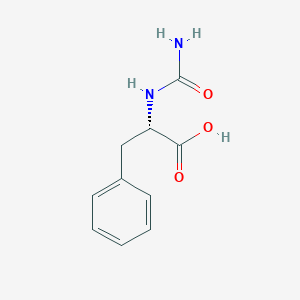
![2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B3373043.png)
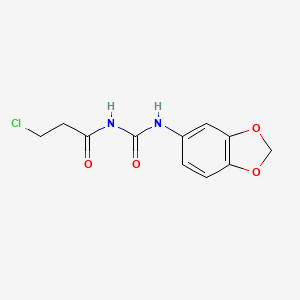

![2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3373050.png)

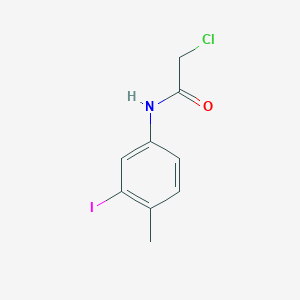
![1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3373081.png)
